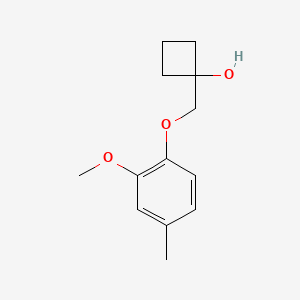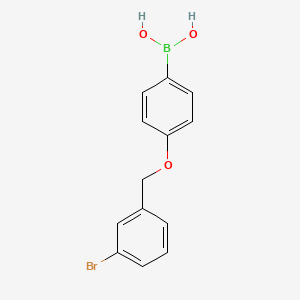
(4-((3-Bromobenzyl)oxy)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((3-Bromobenzyl)oxy)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a phenyl ring substituted with a bromobenzyl group and a boronic acid moiety, making it a valuable reagent in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-((3-Bromobenzyl)oxy)phenyl)boronic acid typically involves the reaction of 4-hydroxyphenylboronic acid with 3-bromobenzyl bromide under basic conditions. The reaction proceeds through the formation of an ether linkage between the phenolic hydroxyl group and the bromobenzyl group. Common bases used in this reaction include potassium carbonate or sodium hydroxide, and the reaction is often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: (4-((3-Bromobenzyl)oxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in biaryl or styrene derivatives.
Oxidation: The boronic acid moiety can be oxidized to form phenols or quinones under specific conditions.
Substitution: The bromine atom on the benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Phenols or quinones.
Substitution: Substituted benzyl derivatives.
科学的研究の応用
(4-((3-Bromobenzyl)oxy)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment, enabling the study of biological processes.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices, due to its ability to form stable covalent bonds with various substrates.
作用機序
The mechanism of action of (4-((3-Bromobenzyl)oxy)phenyl)boronic acid primarily involves its ability to form covalent bonds with other molecules. The boronic acid moiety can interact with diols or other nucleophiles, forming stable boronate esters. This property is exploited in various chemical reactions, such as the Suzuki-Miyaura coupling, where the boronic acid reacts with aryl or vinyl halides to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting partners.
類似化合物との比較
Phenylboronic acid: A simpler boronic acid with a phenyl group, commonly used in organic synthesis.
3-Bromophenylboronic acid: Similar to (4-((3-Bromobenzyl)oxy)phenyl)boronic acid but lacks the benzyl ether linkage.
4-Hydroxyphenylboronic acid: Contains a hydroxyl group on the phenyl ring, making it more reactive towards certain nucleophiles.
Uniqueness: this compound is unique due to the presence of both a bromobenzyl group and a boronic acid moiety. This combination allows for versatile reactivity, enabling the compound to participate in a wide range of chemical transformations. The ether linkage between the phenyl ring and the bromobenzyl group also provides additional sites for functionalization, making it a valuable reagent in synthetic chemistry.
特性
分子式 |
C13H12BBrO3 |
|---|---|
分子量 |
306.95 g/mol |
IUPAC名 |
[4-[(3-bromophenyl)methoxy]phenyl]boronic acid |
InChI |
InChI=1S/C13H12BBrO3/c15-12-3-1-2-10(8-12)9-18-13-6-4-11(5-7-13)14(16)17/h1-8,16-17H,9H2 |
InChIキー |
QNBVMMHUAFKPHO-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)OCC2=CC(=CC=C2)Br)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



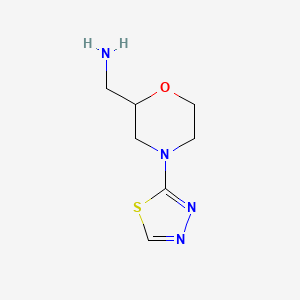
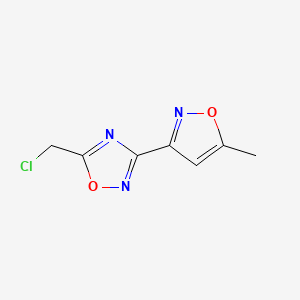
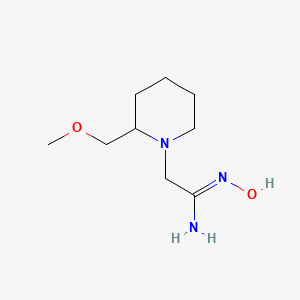
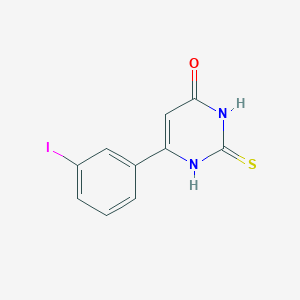
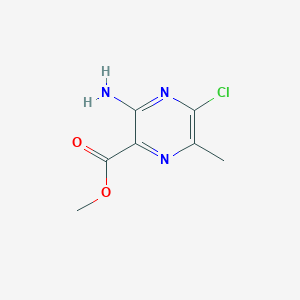
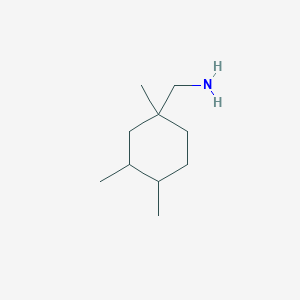
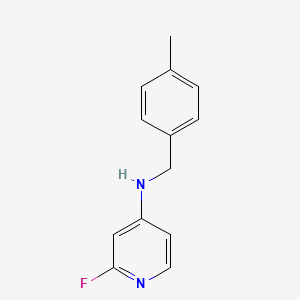
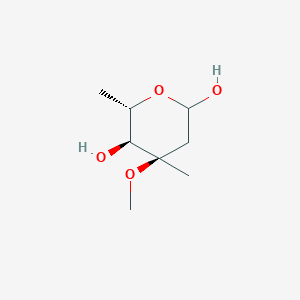
![Rel-(3aR,7aR)-N-methylhexahydropyrano[3,4-c]pyrrole-7a(1H)-carboxamide hydrochloride](/img/structure/B13345020.png)
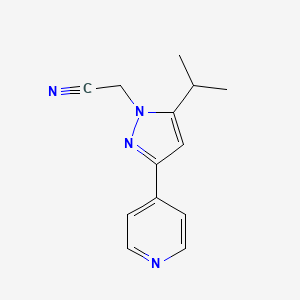

![4-([1,1'-Biphenyl]-4-yl)-2-chloropyrimidine](/img/structure/B13345051.png)
